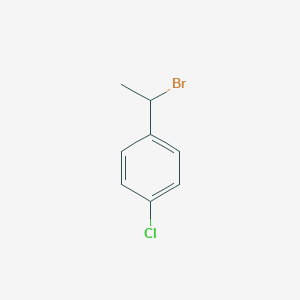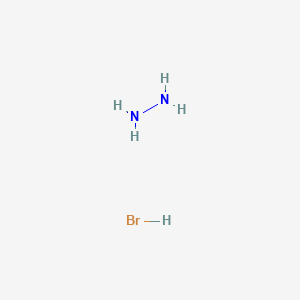![molecular formula C15H12Cl2N4 B077495 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile CAS No. 14185-99-0](/img/structure/B77495.png)
2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile, also known as DAE-1, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the family of ethene-1,1,2-tricarbonitriles, which are known for their ability to inhibit the growth of cancer cells. In
Mechanism Of Action
The mechanism of action of 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile is not fully understood. However, studies have suggested that 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile inhibits the activity of the enzyme topoisomerase II, which is essential for DNA replication and repair. By inhibiting this enzyme, 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile prevents cancer cells from dividing and proliferating.
Biochemical And Physiological Effects
In addition to its anti-cancer properties, 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile has been shown to have other biochemical and physiological effects. Studies have suggested that 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile can reduce inflammation, inhibit the growth of bacteria and fungi, and improve cognitive function.
Advantages And Limitations For Lab Experiments
One advantage of using 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile in lab experiments is its ability to inhibit the growth of cancer cells without affecting normal cells. This makes it a promising candidate for cancer treatment. However, one limitation of using 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile in lab experiments is its relatively low solubility in water, which can make it difficult to administer.
Future Directions
There are several future directions for research on 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile. One area of interest is the development of more efficient synthesis methods for 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile. Another area of interest is the investigation of the potential use of 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile and its potential side effects.
Synthesis Methods
2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile can be synthesized using a multistep process that involves the reaction of 4-nitrobenzyl chloride with ethyl cyanoacetate, followed by the reduction of the resulting compound with lithium aluminum hydride. The final product is obtained by reacting the intermediate with 2-bromoethylamine hydrobromide and potassium carbonate.
Scientific Research Applications
2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile has been extensively studied for its potential use in cancer treatment. Studies have shown that 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile inhibits the growth of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. 2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
CAS RN |
14185-99-0 |
|---|---|
Product Name |
2-[4-[Bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile |
Molecular Formula |
C15H12Cl2N4 |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
2-[4-[bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C15H12Cl2N4/c16-5-7-21(8-6-17)14-3-1-12(2-4-14)15(11-20)13(9-18)10-19/h1-4H,5-8H2 |
InChI Key |
XXGHHHAXTXPUFX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=C(C#N)C#N)C#N)N(CCCl)CCCl |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C#N)C#N)C#N)N(CCCl)CCCl |
Other CAS RN |
14185-99-0 |
synonyms |
2-[4-[bis(2-chloroethyl)amino]phenyl]ethene-1,1,2-tricarbonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



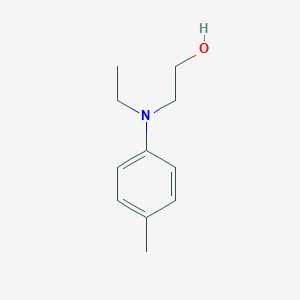
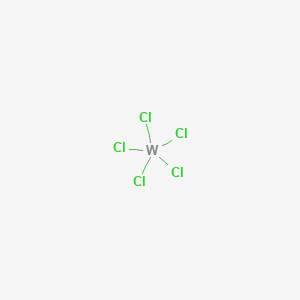


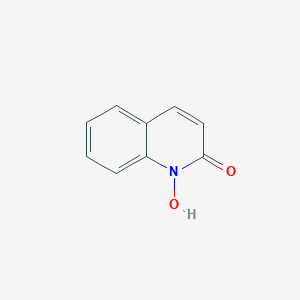
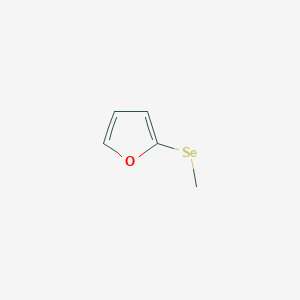
![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)
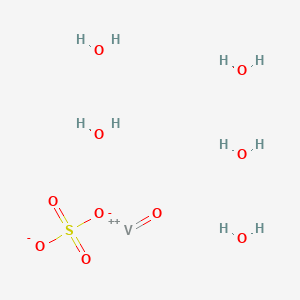
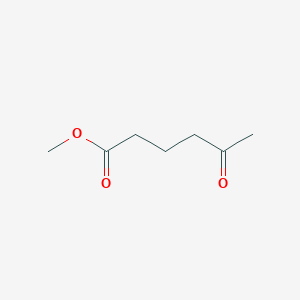
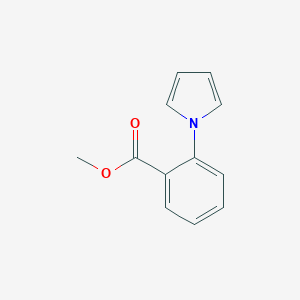
![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)

